Trimethylene di(thiotosylate)

Vue d'ensemble

Description

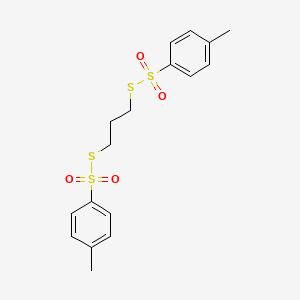

Trimethylene di(thiotosylate): is a complex organic compound with the molecular formula C17H20O4S4 and a molecular weight of 416.607 g/mol . This compound is characterized by its unique structure, which includes multiple sulfur atoms and aromatic rings, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylene di(thiotosylate) typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

Thioether Formation: This involves the reaction of 4-methylbenzenesulfonyl chloride with a thiol compound under basic conditions to form a thioether intermediate.

Sulfoxidation: The thioether intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfoxide group.

Thioetherification: The final step involves the reaction of the sulfoxide intermediate with another thiol compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Trimethylene di(thiotosylate): undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfoxide group back to a thioether.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

Sulfone Derivatives: Formed through oxidation.

Thioether Derivatives: Formed through reduction.

Substituted Aromatic Compounds: Formed through electrophilic substitution.

Applications De Recherche Scientifique

Polymer Chemistry

S,S'-Trimethylene di(p-toluenethiosulfonate) is employed as a cross-linking agent in polymer synthesis . It enhances the mechanical properties and thermal stability of polymers, making it useful for creating durable materials in automotive and aerospace applications .

Pharmaceutical Development

In pharmaceutical development, this compound modifies the solubility and bioavailability of active pharmaceutical ingredients, which can improve their efficacy .

Analytical Chemistry

S,S'-Trimethylene di(p-toluenethiosulfonate) serves as a reagent in analytical techniques such as chromatography and mass spectrometry, aiding in the detection and quantification of other substances .

Environmental Science

This compound plays a role in developing materials for environmental remediation , particularly in the adsorption of pollutants from water and soil, contributing to cleaner ecosystems .

Cosmetic Formulations

In cosmetic formulations, S,S'-Trimethylene di(p-toluenethiosulfonate) is incorporated for its stabilizing properties , helping to maintain the integrity and performance of products like creams and lotions .

DNA Sequencing

Novel disulfide linker based nucleotides have been synthesized for DNA sequencing . THP (Tetrahydropyran) is used to cleave the disulfide bond and remove the dye on C, so the change of the signal after the THP treatment verifies the DNA products as being terminated by a C nucleotide . The THP treatment will also cleave the DTM (SS) bond to regenerate free 3' -OH on all the DNA extension products, which are ready for subsequent cycles of single-color DNA SBS .

Other Applications

Mécanisme D'action

The mechanism of action of Trimethylene di(thiotosylate) involves its interaction with specific molecular targets and pathways. The compound’s sulfoxide and thioether groups enable it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, its aromatic rings allow it to interact with cellular membranes and other hydrophobic environments, influencing various biological processes .

Comparaison Avec Des Composés Similaires

Trimethylene di(thiotosylate): can be compared with other sulfur-containing organic compounds, such as:

Thioethers: Similar in structure but lack the sulfoxide group.

Sulfones: Contain additional oxygen atoms compared to sulfoxides.

Thiols: Contain a sulfur-hydrogen bond instead of a sulfur-oxygen bond.

These comparisons highlight the unique combination of functional groups in Trimethylene di(thiotosylate) , which contribute to its distinct chemical and biological properties.

Activité Biologique

Trimethylene di(thiotosylate) is a compound with significant potential in various biological applications. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Trimethylene di(thiotosylate) has the molecular formula and is classified as a thiotosylate. Its structure allows it to participate in various chemical reactions, particularly those involving nucleophilic substitution and thiol interactions.

The biological activity of trimethylene di(thiotosylate) can be attributed to its ability to form covalent bonds with nucleophiles, such as thiols. This property is particularly useful in biochemical applications where targeted modifications of proteins or other biomolecules are necessary.

Key Mechanisms:

- Covalent Bond Formation : The compound can react with thiol groups in proteins, leading to the formation of disulfide bonds, which can alter protein structure and function.

- Nucleophilic Substitution : It can serve as a sulfur source in various organic reactions, facilitating the synthesis of biologically relevant compounds.

1. Inhibition Studies

Trimethylene di(thiotosylate) has been studied for its potential inhibitory effects on certain enzymes. For example, research indicates that it may inhibit phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cell signaling pathways related to cancer progression.

2. Synthesis of Bioactive Compounds

In synthetic organic chemistry, trimethylene di(thiotosylate) has been utilized as a reagent in the preparation of various bioactive molecules. Its role in facilitating the formation of iminolactam derivatives has been documented, showcasing its versatility in creating complex structures from simpler precursors.

Case Study: Synthesis of Iminolactams

A study conducted by Eguchi et al. demonstrated the use of trimethylene di(thiotosylate) in synthesizing iminolactam derivatives through Staudinger/aza-Wittig reactions. This method highlights the compound's utility in generating biologically active scaffolds that can be further modified for therapeutic applications .

Propriétés

IUPAC Name |

1-methyl-4-[3-(4-methylphenyl)sulfonylsulfanylpropylsulfanylsulfonyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4S4/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOICHLMIPNOKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SCCCSS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191963 | |

| Record name | NSC82472 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3866-79-3 | |

| Record name | NSC82472 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003866793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC82472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC82472 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.